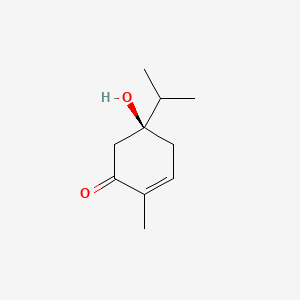

2-Cyclohexen-1-one,5-hydroxy-2-methyl-5-(1-methylethyl)-,(5S)-(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Cyclohexen-1-one,5-hydroxy-2-methyl-5-(1-methylethyl)-,(5S)-(9CI) is an organic compound with a unique structure that includes a cyclohexene ring substituted with a hydroxyl group, a methyl group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one,5-hydroxy-2-methyl-5-(1-methylethyl)-,(5S)-(9CI) typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the necessary substituents.

Alkylation: The methyl and isopropyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Cyclization: The final step involves cyclization to form the cyclohexene ring, which can be achieved through intramolecular aldol condensation or other cyclization techniques.

Industrial Production Methods

In an industrial setting, the production of 2-Cyclohexen-1-one,5-hydroxy-2-methyl-5-(1-methylethyl)-,(5S)-(9CI) may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one,5-hydroxy-2-methyl-5-(1-methylethyl)-,(5S)-(9CI) undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.

Major Products

Oxidation: Formation of 5-oxo-2-methyl-5-propan-2-ylcyclohex-2-en-1-one.

Reduction: Formation of 5-hydroxy-2-methyl-5-propan-2-ylcyclohexane.

Substitution: Formation of 5-chloro-2-methyl-5-propan-2-ylcyclohex-2-en-1-one.

Scientific Research Applications

2-Cyclohexen-1-one,5-hydroxy-2-methyl-5-(1-methylethyl)-,(5S)-(9CI) has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one,5-hydroxy-2-methyl-5-(1-methylethyl)-,(5S)-(9CI) involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways: It may influence signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

(5S)-5-hydroxy-5-methyl-2-heptanone: Similar structure but with a heptanone backbone.

(5S)-2-(Cyclooctylamino)-5-methyl-5-propyl-1,3-thiazol-4(5H)-one: Contains a thiazoline ring instead of a cyclohexene ring.

Uniqueness

2-Cyclohexen-1-one,5-hydroxy-2-methyl-5-(1-methylethyl)-,(5S)-(9CI) is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

2-Cyclohexen-1-one, 5-hydroxy-2-methyl-5-(1-methylethyl)-,(5S)-(9CI), also known as (S)-(+)-5-(1-hydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one, is a chiral compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications based on diverse research findings.

- Molecular Formula: C₁₀H₁₆O₂

- Molecular Weight: 168.23 g/mol

- CAS Number: 60593-11-5

The compound features a cyclohexene ring with a hydroxyl group and an isopropyl substituent, contributing to its unique biological properties.

Antioxidant Properties

Research indicates that 2-Cyclohexen-1-one derivatives exhibit antioxidant activity, which is crucial for neutralizing free radicals in biological systems. A study demonstrated that these compounds can reduce oxidative stress in cellular models, suggesting their potential use in preventing oxidative damage associated with various diseases .

Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines in macrophages, which could be beneficial in treating inflammatory diseases .

Antimicrobial Activity

2-Cyclohexen-1-one derivatives have displayed antimicrobial properties against several bacterial strains. For instance, a study reported significant inhibition of growth in Gram-positive and Gram-negative bacteria, indicating its potential as a natural preservative or therapeutic agent in combating infections .

Study on Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various cyclohexenone derivatives, including 2-Cyclohexen-1-one. The results indicated that this compound effectively scavenged free radicals and reduced lipid peroxidation in vitro, showcasing its potential for use in food preservation and health supplements .

Anti-inflammatory Mechanism Investigation

In a controlled laboratory setting, researchers investigated the anti-inflammatory mechanisms of 2-Cyclohexen-1-one on human cell lines. The findings revealed that it significantly downregulated the expression of COX-2 and iNOS enzymes, which are key players in the inflammatory pathway. This suggests that the compound could be developed into a therapeutic agent for chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

(5S)-5-hydroxy-2-methyl-5-propan-2-ylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-7(2)10(12)5-4-8(3)9(11)6-10/h4,7,12H,5-6H2,1-3H3/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEWYWFAEONYKR-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1=O)(C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@](CC1=O)(C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.